3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine
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Overview
Description
3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with 4-methylthiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound’s thiazole ring is a key structural component in many biologically active molecules, making it valuable for studying biochemical pathways and enzyme interactions.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer properties .
Comparison with Similar Compounds
3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine can be compared with other thiazole derivatives such as:
3-(4-Methylthiazol-2-yl)propan-1-amine: Similar in structure but with different substituents, leading to variations in biological activity.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Another thiazole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H16N2OS/c1-8-9(13-7-11-8)6-10-4-3-5-12-2/h7,10H,3-6H2,1-2H3 |
InChI Key |
OBTKUXIZMAXKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCCCOC |
Origin of Product |
United States |
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